molecular formula C11H20N2O2 B14108960 tert-butyl (1R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-butyl (1R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B14108960
M. Wt: 212.29 g/mol
InChI Key: RGUXKOMAMWNWBO-JVIMKECRSA-N
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Description

tert-Butyl (1R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes an amino group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a series of cyclization reactions. For example, starting from a suitable precursor, a cyclization reaction can be induced using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions. Common reagents for this step include ammonia (NH3) or primary amines.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Nitro or nitroso derivatives

    Reduction: Amines or other reduced derivatives

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

tert-Butyl (1R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with receptors on cell surfaces, triggering specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Uniqueness

tert-Butyl (1R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m0/s1

InChI Key

RGUXKOMAMWNWBO-JVIMKECRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2C(C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(C1)N

Origin of Product

United States

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